molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No. B1198210
CAS RN: 85-47-2
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-naphthalenesulfonic acid derivatives involves treating naphthalene with oleum under specific conditions. Studies have explored the optimization of reaction conditions, such as the ratio of naphthalene to SO3, reaction time, and temperature, to maximize yield and efficiency. For instance, the synthesis of 1,5-naphthalenedisulfonic acid achieves a significant yield under optimized conditions, demonstrating the critical role of temperature, the concentration of oleum, and the molar ratio of reactants in the sulfonation process (Li Mei, 2002).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, provide insights into the crystalline structures of naphthalenesulfonic acids and their complexes. For example, powder diffraction investigations have revealed the unit cell parameters of 1-naphthalenesulfonic acid dihydrate, highlighting the importance of structural characterization in understanding the physicochemical properties of these compounds (A. Rafalska-Lasocha et al., 2004).

Chemical Reactions and Properties

1-Naphthalenesulfonic acid participates in various chemical reactions, forming a range of derivatives through processes such as sulfonation, nitration, and coupling reactions. These transformations are crucial for producing dyes, pharmaceuticals, and other chemical intermediates. The reactivity of 1-naphthalenesulfonic acid under different conditions reveals its versatility as a chemical building block.

Physical Properties Analysis

The physical properties of 1-naphthalenesulfonic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the applicability of these compounds in different industrial processes and formulations.

Chemical Properties Analysis

The chemical properties of 1-naphthalenesulfonic acid, including its acidity, reactivity with various organic and inorganic reagents, and behavior in catalytic cycles, are fundamental for its use in synthesis and industrial applications. Studies focusing on the degradation pathway of naphthalene azo dye intermediates, for example, illuminate the environmental aspects and treatment of waste products containing naphthalenesulfonic acid derivatives (N. Zhu et al., 2012).

Scientific Research Applications

1. Hydrophobic Fluorescence Probe

  • Application Summary: 8-Anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid, is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments. It’s also used as a microenvironment probe because of its unique ability to exhibit peak shift and intensity change depending on the surrounding solvent environment .
  • Methods of Application: The ANS fluorescence of lysozyme and bovine serum albumin were measured in a protein concentration-dependent manner to analyze the binding constants .
  • Results: The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association .

2. Antibacterial Dye

  • Application Summary: Fungal laccase obtained from a Cerrena unicolor strain was used as an effective biocatalyst for the transformation of 8-anilino-1-naphthalenesulfonic acid into a green-coloured antibacterial compound .
  • Methods of Application: The process of biosynthesis was performed in buffered solutions containing methanol as a co-solvent, allowing better solubilisation of substrate .
  • Results: The crude product obtained exhibited low cytotoxicity, antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, and antioxidant properties .

3. Detection Reagent

  • Application Summary: Naphthalene-1-sulfonic acid sodium salt is used as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (II)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .
  • Methods of Application: The details of the experimental procedures are not provided in the source .
  • Results: The outcomes of the investigation are not provided in the source .

4. Template Molecule

  • Application Summary: 1-Naphthalenesulfonic acid was used as a template molecule to prepare a new non-covalent molecularly imprinted polymer for solid-phase extraction of naphthalene sulfonates .
  • Methods of Application: The details of the experimental procedures are not provided in the source .
  • Results: The outcomes of the investigation are not provided in the source .

5. Metabolism Study in Green Algae

  • Application Summary: The metabolism of 1-Naphthalenesulfonic acid by green algae Scenedesmus obliquus has been investigated .
  • Methods of Application: The details of the experimental procedures are not provided in the source .
  • Results: The outcomes of the investigation are not provided in the source .

6. Molecularly Imprinted Sensor

  • Application Summary: 1-Naphthalenesulfonic acid is used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor . This sensor is utilized for the determination of melatonin in human biological fluids .
  • Methods of Application: The details of the experimental procedures are not provided in the source .
  • Results: The outcomes of the investigation are not provided in the source .

7. Dye Production

  • Application Summary: 1-Naphthalenesulfonic acid is mainly used in the production of dyes .
  • Methods of Application: The details of the experimental procedures are not provided in the source .
  • Results: The outcomes of the investigation are not provided in the source .

8. Protein Binding Study

  • Application Summary: 8-Anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid, has been used as a hydrophobic fluorescence probe for more than five decades. It is used to detect protein aggregation and protein denaturation .
  • Methods of Application: Protein concentration-dependent measurements of the ANS fluorescence of lysozyme and bovine serum albumin were performed, and the binding constants were analyzed .
  • Results: The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association .

properties

IUPAC Name

naphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)
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InChI Key

PSZYNBSKGUBXEH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O
Source PubChem
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Molecular Formula

C10H8O3S
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DSSTOX Substance ID

DTXSID7048033
Record name Naphthalene-1-sulfonic acid
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Molecular Weight

208.24 g/mol
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Physical Description

Solid; [Merck Index] Grey powder; [Acros Organics MSDS]
Record name 1-Naphthalenesulfonic acid
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Product Name

1-Naphthalenesulfonic acid

CAS RN

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7
Record name 1-Naphthalenesulfonic acid
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Record name Naphthalenesulfonic acid (mixed isomers)
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Record name Naphthalenesulfonic acid, di-C5-6-alkyl derivs.
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Record name Naphthalene-1-sulfonic acid
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Record name 1-NAPHTHALENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

Examples of a method of production of naphthalenesulfonic acid-formaldehyde condensate include condensation of naphthalenesulfonic acid with formaldehyde. The resultant condensate may be neutralized. Water-insoluble bi-products generated by neutralization may be removed. A specific process of the method is as follows. To produce naphthalenesulfonic acid, 1 mol of naphthalene is reacted with 1.2 to 1.4 mol of sulfuric acid for 2 to 5 hours at 150 to 165° C. to give a sulfonated product. To 1 mol of the sulfonated product is added formalin in an amount equivalent to 0.95 to 0.99 mol of formaldehyde dropwise for 3 to 6 hours at 85 to 95° C., and then condensated at 95 to 105° C. A neutralizing step may be then performed by adding water and a neutralizing agent to the condensate and reacting at 80 to 95° C. The neutralizing agent is preferably added in 1.0 to 1.1 times the molar amount to each of naphthalenesulfonic acid and unreacted sulfuric acid. Water insoluble matters generated by neutralization may be removed, preferably by filtration. Through these steps, an aqueous solution of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate is obtained. The aqueous solution can be used as the component (B) as is or by being added with other ingredients appropriately. A content of solid in the aqueous solution as the component (B) is, which may be varied according to applications, preferably 0.3 to 50% by weight, more preferably 5 to 45% by weight, and even more preferably 30 to 45% by weight, from the viewpoints of properties for dispersing a hydraulic powder and ease of handling depending on an adequate viscosity of the aqueous solution. The aqueous solution may further be dried and powderized to give a powder of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate according to need. The powder may be used as the powdery component (B). Drying and powderizing can be carried out by spray-drying, drum drying, freeze drying, or the like.
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Synthesis routes and methods II

Procedure details

500 g naphthalene (3.9 m) and 624 g sulfuric acid 98% (6.23 m) were charged to a reactor and mixed. The resulting mixture was then heated rapidly to 150° C. and agitated at 150° C. for 3 hours to obtain 1080 g of naphthalenesulfonic acid having the following properties:
Quantity
500 g
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624 g
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Synthesis routes and methods III

Procedure details

89.6 g naphthalene (0.7 m) and 70 g sulfuric acid 98% (0.7 m) were charged to a reactor and mixed. The mixture was then heated rapidly to 150° C. and agitated at 150° C. for 2 hours. Then 30 g sulfuric acid 98% (0.3 m) was added and agitated for an additional hour at 150° C.
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89.6 g
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70 g
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30 g
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Synthesis routes and methods IV

Procedure details

128 g naphthalene (1.0 m) and 160 g sulfuric acid 98% (1.6 m) were charged to a reactor and mixed. This mixture was heated rapidly to 150° C. and agitated at 150° C. for 4 hours to obtain a naphthalenesulfonic acid having an acid value of 408.
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128 g
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160 g
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Synthesis routes and methods V

Procedure details

128 g (1 m) of naphthalene and 160 g (1.6 m) of sulfuric acid 98% by weight were mixed together in a reaction flask. The resulting agitated reaction mixture was heated rapidly to 155° C. and was reacted for 3 hours at 155° C. to obtain a naphthalenesulfonic acid and sulfuric acid mixture. This mixture contained about 20% free sulfuric acid and solidified at about 80° C. The mixture was used either in solid or melted form.
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128 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,990
Citations
T Wu, X Cai, S Tan, H Li, J Liu, W Yang - Chemical Engineering Journal, 2011 - Elsevier
In order to explore the potential of graphene (G) in removal of hazardous chemicals in waste water, chemically reduced graphene oxide was employed as the adsorbent and the …
Number of citations: 0 www.sciencedirect.com
GW Robinson, RJ Robbins, GR Fleming… - Journal of the …, 1978 - ACS Publications
Picosecond time-resolved fluorescence studies of 8-anilino-l-naphthalenesulfonic acid (ANS) have been carried out in a water-ethanol mixed-solventsystem. Combined with quantum …
Number of citations: 0 pubs.acs.org
C Valli Nachiyar… - Journal of Industrial …, 2006 - academic.oup.com
Pseudomonas aeruginosa, isolated from soil near tannery effluent was able to degrade 8-anilino-1-naphthalenesulfonic acid (ANSA), a sulfonated aromatic amine. The organism …
Number of citations: 0 academic.oup.com
R Bissessur, BD Wagner, R Brüning - Journal of materials science, 2004 - Springer
Intercalation compounds of pyrene and 8-anilino-1-naphthalenesulfonic acid into MoS 2 have been synthesized and characterized. This was achieved by using the exfoliation/re-…
Number of citations: 0 link.springer.com
S Sebastian, S Sylvestre, N Sundaraganesan… - … Acta Part A: Molecular …, 2013 - Elsevier
Vibrational spectral analysis of 4-amino-3-hydroxy-1-naphthalenesulfonicacid (4A3HNSA) molecule were carried out using FT-IR and FT-Raman spectroscopic techniques. The …
Number of citations: 0 www.sciencedirect.com
K Naka, Y Kubo, A Ohki, S Maeda - Polymer journal, 1994 - nature.com
… The aggregate showed strong guest-binding ability for 8-anilino-1-naphthalenesulfonic acid (ANS) and pyrene compared with its monomeric form. The interactions of three enzymes, …
Number of citations: 0 www.nature.com
H Wang, J Rui, Z Peng, P Qiu - Chemistry Africa, 2021 - Springer
… 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (AHNSA) was obtain from Cool chemical science and technology Co., Ltd. (Beijing, China). Acetylthiocholine iodide (ATCh) and AChE (…
Number of citations: 0 link.springer.com
P Sangeetha, NS Alharbi, AS Kazachenko… - Spectroscopy …, 2023 - Taylor & Francis
… The research substance, 2-amino-1-naphthalenesulfonic acid, has the chemical formula C 10 H 9 NO 3 S and a molecular weight of 223.25 g/mol. It is also called Tobias acid among …
Number of citations: 0 www.tandfonline.com
OK Gasymov, AR Abduragimov, BJ Glasgow - Biochemistry, 2008 - ACS Publications
… To map the binding site of TL for some amphiphilic ligands, we capitalized on the hydrophobic and hydrophilic properties of 8-anilino-1-naphthalenesulfonic acid (ANS). In single Trp …
Number of citations: 0 pubs.acs.org
HK Vivek, SG Swamy, BS Priya, G Sethi… - Analytical …, 2014 - Elsevier
… The current article explains the detailed principle behind the sPLA 2 assay by virtue of fluorescent property associated with 8-anilino-1-naphthalenesulfonic acid (ANS) and 1,2-…
Number of citations: 0 www.sciencedirect.com

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